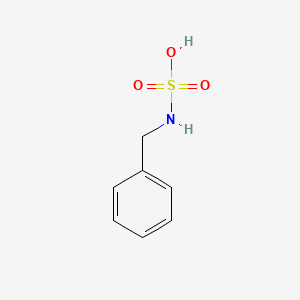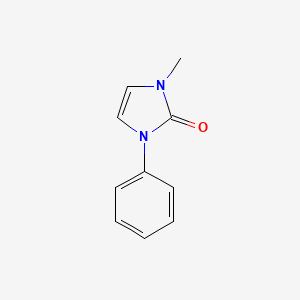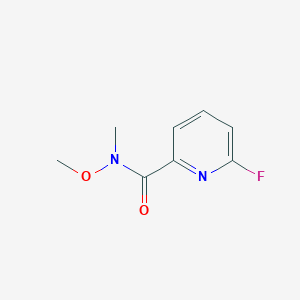![molecular formula C25H22N6O2 B8714493 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one](/img/structure/B8714493.png)
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one is a synthetic compound known for its role as a selective and covalent inhibitor of Bruton’s tyrosine kinase (BTK). This compound is significant in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma .
准备方法
The synthesis of 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one involves several steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through the reaction of appropriate aminopyrimidine aldehydes and ketones in the presence of β-dicarbonyl compounds at elevated temperatures (130–140°C) using an equimolar amount of nickel acetate.
Introduction of the phenoxyphenyl group: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with a phenoxyphenyl derivative.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final acylation: The final step involves the acylation of the piperidine nitrogen with prop-2-yn-1-one.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.
科学研究应用
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a model compound in studying BTK inhibition and related kinase pathways.
Biology: Investigated for its effects on B-cell receptor signaling and its role in immune response modulation.
Industry: Utilized in the production of pharmaceuticals targeting specific kinase pathways.
作用机制
The compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the B-cell receptor pathway, which is often aberrantly active in B-cell cancers. By blocking BTK, the compound prevents B-cell proliferation and survival, leading to the apoptosis of malignant cells . Additionally, it binds to C-terminal Src kinases, inhibiting their role in cell differentiation and growth .
相似化合物的比较
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one is unique due to its specific inhibition of BTK and its covalent binding mechanism. Similar compounds include:
Ibrutinib: Another BTK inhibitor with a similar structure and mechanism of action.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Zanubrutinib: A BTK inhibitor designed to minimize side effects and enhance efficacy.
These compounds share structural similarities but differ in their pharmacokinetic properties, selectivity, and clinical applications.
属性
分子式 |
C25H22N6O2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C25H22N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h1,3-5,8-13,16,18H,6-7,14-15H2,(H2,26,27,28) |
InChI 键 |
NAQYQSPFDLXJIK-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)

![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)






![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)




